molecular formula C9H10FN3O B1518925 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one CAS No. 1042555-85-0

1-(3-Amino-4-fluorophenyl)imidazolidin-2-one

Cat. No. B1518925
CAS RN: 1042555-85-0
M. Wt: 195.19 g/mol
InChI Key: KRXZHRAJWRYIBX-UHFFFAOYSA-N
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Description

“1-(3-Amino-4-fluorophenyl)imidazolidin-2-one” is a chemical compound with the CAS Number: 1042555-85-0 . It has a molecular weight of 195.2 and its IUPAC name is 1-(3-amino-4-fluorophenyl)-2-imidazolidinone . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10FN3O/c10-7-2-1-6 (5-8 (7)11)13-4-3-12-9 (13)14/h1-2,5H,3-4,11H2, (H,12,14) . This indicates the presence of 9 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 1 oxygen atom in the molecule .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 195.19 . The compound is highly soluble in water and other polar solvents .

Scientific Research Applications

Stereoselective Synthesis

Imidazolidin-4-ones, including derivatives similar to 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one, are noted for their role in stereoselective synthesis. These compounds are utilized as skeletal modifications in bioactive oligopeptides to serve as proline surrogates or for protecting the N-terminal amino acid against hydrolysis. The formation of imidazolidin-4-ones involves stereoselective reactions, particularly when reacted with substituted benzaldehydes, highlighting the importance of intramolecular hydrogen bonding in the stereoselectivity of these reactions (Ferraz et al., 2007).

Antinociceptive Effects

Research into imidazolidine derivatives, a category that includes the compound of interest, has explored their potential therapeutic applications. For instance, the antinociceptive effects of specific imidazolidine derivatives have been studied in mice, indicating potential anti-inflammatory mechanisms behind these effects (Queiroz et al., 2015).

Chemoselective Conjugation for Biological Applications

Imidazolidino boronate complexes derived from reactions involving imidazolidinones demonstrate chemoselective conjugation useful in biological contexts. These complexes are shown to be responsive to cysteine in biological media, enabling the creation of "smart" peptides for potential therapeutic and diagnostic applications (Li et al., 2018).

Corrosion Inhibition

Imidazolidin derivatives are also studied for their role in corrosion inhibition. The electrochemical behavior of various imidazolidine compounds has been evaluated, revealing their potential as corrosion inhibitors, which is crucial for protecting materials in industrial applications (Cruz et al., 2004).

Antimicrobial and Antioxidant Activities

Thiazolidinone derivatives, related to imidazolidin-2-ones, have been examined for their calcium antagonistic activity alongside antioxidant properties. This dual functionality suggests their utility in designing compounds with enhanced therapeutic profiles (Kato et al., 1999).

Safety And Hazards

The compound has a safety signal word of “Warning” and is associated with hazard statements H302 and H319 . These hazard statements indicate that the compound may be harmful if swallowed and may cause eye irritation .

properties

IUPAC Name

1-(3-amino-4-fluorophenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3O/c10-7-2-1-6(5-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXZHRAJWRYIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Amino-4-fluorophenyl)imidazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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